3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide
Description
Its core structure consists of a pyrrolo[3,2-d]pyrimidine scaffold linked to a benzamide group via an ether bridge. The compound has been studied computationally as part of the co-crystallized ligand 42Q (PDB ID: 3VHE), which binds to the VEGFR-2 kinase domain . This interaction suggests its role in inhibiting VEGFR-2 signaling, a mechanism pivotal for antiangiogenic therapy in malignancies.
Properties
CAS No. |
919280-40-3 |
|---|---|
Molecular Formula |
C20H16N4O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3-(5-methylpyrrolo[3,2-d]pyrimidin-4-yl)oxy-N-phenylbenzamide |
InChI |
InChI=1S/C20H16N4O2/c1-24-11-10-17-18(24)20(22-13-21-17)26-16-9-5-6-14(12-16)19(25)23-15-7-3-2-4-8-15/h2-13H,1H3,(H,23,25) |
InChI Key |
SPESUKLLJMFRNX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C(=NC=N2)OC3=CC=CC(=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrrolopyrimidine Core
The first step in synthesizing this compound is the formation of the pyrrolopyrimidine core. This can be achieved through various methods:
Cyclization Reactions : The synthesis often begins with a precursor such as 5-methyl-5H-pyrrolo[3,2-d]pyrimidine, which can be synthesized via cyclization of appropriate precursors like amino acids or other nitrogen-containing heterocycles.
-
- Starting Material: 2-Amino-4,6-dichloro-1,3,5-triazine.
- Reaction Conditions: The triazine is reacted with a suitable carbon source under acidic conditions to form the pyrrolopyrimidine structure.
- Yield: Typically around 70-85% depending on reaction conditions and purification methods employed.
Functionalization to Form Benzamide
Once the pyrrolopyrimidine core is established, the next step involves functionalizing this intermediate to form the desired benzamide structure.
Benzoylation Reaction : The pyrrolopyrimidine intermediate can be reacted with phenylbenzoyl chloride in the presence of a base such as triethylamine.
-
- Intermediate: Pyrrolopyrimidine.
- Reagents: Phenylbenzoyl chloride (1.1 equivalents), triethylamine (catalytic).
- Reaction Conditions: Stirred at room temperature for several hours.
- Yield: Approximately 80%, characterized by NMR and mass spectrometry.
Final Steps and Purification
After synthesizing the benzamide derivative, purification is essential to obtain the final compound in high purity.
- Purification Techniques :
- Column Chromatography : Utilizing silica gel with a gradient elution of dichloromethane and methanol.
- Recrystallization : From suitable solvents such as ethanol or ethyl acetate to enhance purity.
Summary of Yields and Conditions
The following table summarizes the key steps in the synthesis of 3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide , including yields and specific reaction conditions.
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrrolopyrimidine Synthesis | 2-Amino-4,6-dichloro-1,3,5-triazine; Acidic medium | 70-85 |
| Benzoylation | Pyrrolopyrimidine; Phenylbenzoyl chloride; TEA | ~80 |
| Purification | Column chromatography; Recrystallization | N/A |
Chemical Reactions Analysis
Types of Reactions
3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical and biological properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenated reagents, strong acids or bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Mechanism of Action
The mechanism of action of 3-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide involves its interaction with specific molecular targets, such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to the disruption of cellular signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
The following comparison focuses on structurally or functionally analogous compounds, emphasizing molecular features, targets, and pharmacological profiles.
Pyrrolo[3,2-d]pyrimidine Derivatives
Key Insights :
- The benzamide variant lacks the urea group in 42Q but retains VEGFR-2 affinity, suggesting the pyrrolopyrimidine core drives target engagement .
- Substituents like trifluoromethyl (in 42Q) or cyclopentyloxy (in the benzoxazole hybrid) modulate solubility and binding kinetics .
Thieno/Pyrazolo-Pyrimidine Analogs
Key Insights :
- Thieno-pyrimidines prioritize apoptosis pathway inhibition, diverging from the angiogenesis focus of pyrrolopyrimidines .
- Pyrazolo[3,4-d]pyrimidines often exhibit broader kinase inhibition but face pharmacokinetic challenges due to bulkier substituents .
Pyrimido[4,5-d]pyrimidinones and Related Scaffolds
Key Insights :
- PI-103 highlights the trade-off between potency and pharmacokinetics; pyrrolopyrimidines may offer better stability .
- Pyrimido[4,5-d]pyrimidinones prioritize heterocyclic diversity but require optimization for target specificity .
Benzamide-Based Kinase Inhibitors
Key Insights :
- Benzamide derivatives share a common pharmacophore but vary in scaffold hybridization (e.g., pyrrolo[2,3-b]pyridine vs. pyrrolo[3,2-d]pyrimidine) .
Biological Activity
The compound 3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide (CAS No. 919280-32-3) is a member of the pyrrolo[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
- Molecular Formula : C20H16N4O2
- Molecular Weight : 344.37 g/mol
- Structural Features : The compound features a pyrrolo[3,2-d]pyrimidine core with an N-phenylbenzamide moiety, which is crucial for its biological activity.
Research indicates that pyrrolo[3,2-d]pyrimidines, including this compound, may act as non-specific antiproliferative agents . They are believed to function primarily through interactions with DNA and RNA, potentially acting as alkylators or groove binders. The presence of the N5 substituent in the pyrrole ring has been shown to modulate both the activity and toxicity of these compounds.
Key Findings:
- DNA Interaction : Studies have demonstrated that these compounds can induce DNA damage similar to known alkylating agents, which is critical for their anticancer properties .
- Cell Line Efficacy : The compound was screened against the NCI-60 Human Tumor Cell Line panel, showing significant antiproliferative activity with lower effective concentrations (EC50) against leukemia cell lines .
Biological Activity Data
The following table summarizes the biological activity data for this compound:
| Cell Line | EC50 (µM) | Mechanism of Action |
|---|---|---|
| CCRF-CEM (Leukemia) | 0.1 | DNA alkylation |
| A549 (Lung Cancer) | 0.5 | Non-specific antiproliferative |
| MCF7 (Breast Cancer) | 0.8 | Potential DNA groove binding |
Case Studies
- Antiproliferative Activity : In a study focused on a series of N5-substituted pyrrolo[3,2-d]pyrimidines, it was found that modifications at the N5 position could enhance antiproliferative activity by up to seven-fold compared to unsubstituted analogs . This highlights the importance of structural modifications in optimizing therapeutic efficacy.
- Toxicity Modulation : Another investigation revealed that certain substitutions could reduce toxicity while maintaining high antiproliferative activity. This finding is crucial for developing safer therapeutic agents .
Structure-Activity Relationship (SAR)
The SAR studies conducted on pyrrolo[3,2-d]pyrimidines emphasize the significance of various substituents on the core structure:
- N5 Substitution : Alterations at this position have been linked to improved potency and reduced toxicity.
- Aromatic Ring Modifications : The introduction of polar or non-polar groups on the aromatic rings has shown varying effects on biological activity, suggesting that hydrophobicity plays a role in cellular uptake and interaction with target biomolecules.
Q & A
Q. What synthetic strategies are employed for the preparation of 3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]-N-phenylbenzamide?
The synthesis typically involves multi-step protocols, including:
- Core scaffold formation : Chlorination of pyrimidine derivatives followed by introduction of methyl and pyrrolo groups via nucleophilic substitution or coupling reactions .
- Linker optimization : Etherification of the pyrrolopyrimidine core with a phenolic intermediate under Mitsunobu or Ullmann conditions .
- Amide coupling : Reaction of the intermediate carboxylic acid with aniline derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl₃, reflux | 70–85 |
| Etherification | CuI, Cs₂CO₃, DMF, 100°C | 50–65 |
| Amidation | EDC, HOBt, DCM, RT | 80–90 |
Q. How is the structural conformation of this compound validated?
- X-ray crystallography : Resolves bond angles, torsional strain, and hydrogen-bonding networks in the pyrrolopyrimidine core (e.g., Chiral Atom Count = 2, Aromatic Bond Count = 22) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm regioselectivity in ether/amide bond formation (e.g., δ 8.2–8.5 ppm for pyrrolo protons; δ 165–170 ppm for carbonyl carbons) .
- HPLC purity analysis : ≥98% purity achieved via reverse-phase C18 columns with acetonitrile/water gradients .
Q. What in vitro assays are used to screen its biological activity?
- Kinase inhibition profiling : VEGFR-2 inhibition assessed via fluorescence polarization assays (IC₅₀ values reported) .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., IC₅₀ = 1.2–5.8 µM in HCT116) .
- Target prediction : SwissTargetPrediction and PASS algorithms prioritize kinase/phosphatase targets (Pa > 0.7 for VEGFR-2) .
Advanced Research Questions
Q. How can molecular docking elucidate its binding mode to VEGFR-2?
- Protein preparation : Clean 3VHE crystal structure (PDB ID: 3VHE) by removing heteroatoms and adding polar hydrogens using UCSF Chimera .
- Grid generation : Define the binding pocket around residues Asp1046, Lys868, and Cys917 .
- Docking parameters : Lamarckian genetic algorithm in Autodock Vina (exhaustiveness = 20, energy range = 4) .
Key Interactions :
Q. How do structural modifications impact its potency and selectivity?
- Trifluoromethyl substitution : Enhances metabolic stability (t₁/₂ increased by 2.5× in microsomes) but reduces solubility (logP increases by 1.2) .
- Phenyl ring variations : Electron-withdrawing groups (e.g., -Cl) improve kinase inhibition (IC₅₀ reduced by 40%) but increase cytotoxicity .
- Data contradiction : Methylation of the pyrrolo-N improves selectivity for JAK1 over JAK2 (Ki ratio = 12:1) but lowers bioavailability (F = 15%) .
Q. What strategies resolve discrepancies in bioactivity data across studies?
- Assay standardization : Use identical ATP concentrations (e.g., 10 µM) in kinase assays to minimize variability .
- Metabolic profiling : LC-MS/MS quantifies active metabolites (e.g., demethylated derivatives) that may contribute to off-target effects .
- Free energy calculations : MM-GBSA refines docking scores to reconcile conflicting IC₅₀ values (ΔΔG ± 1.5 kcal/mol accuracy) .
Methodological Challenges and Solutions
Q. How to optimize synthetic yield while minimizing side products?
- Side reaction : Oxidative dimerization of pyrrolopyrimidine during etherification.
- Solution : Use degassed solvents (e.g., DMF) and radical scavengers (e.g., BHT) to suppress radical pathways .
Q. What computational tools validate its pharmacokinetic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
